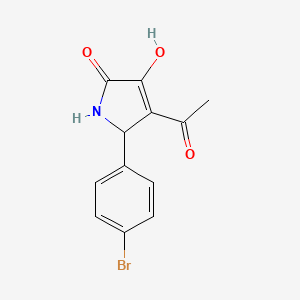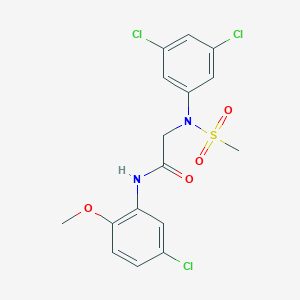![molecular formula C12H11F3N2O B4948939 1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 5400-63-5](/img/structure/B4948939.png)
1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of TFP is not fully understood, but it has been found to interact with various enzymes and receptors in the body. TFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. TFP has also been found to bind to the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. TFP has been found to increase the levels of dopamine in the brain, which may contribute to its anti-tumor and anti-viral properties.
Biochemical and Physiological Effects
TFP has been found to have various biochemical and physiological effects. In vitro studies have shown that TFP inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. TFP has also been found to increase the levels of dopamine in the brain, which may contribute to its anti-tumor and anti-viral properties. In animal studies, TFP has been found to reduce the symptoms of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. Another advantage is that it has been found to have various biological activities, which makes it a potential drug candidate for the treatment of various diseases. One limitation is that the mechanism of action of TFP is not fully understood, which makes it difficult to optimize its biological activities. Another limitation is that the yield of TFP using different synthesis methods is relatively low.
Direcciones Futuras
There are several future directions for the study of TFP. One direction is to optimize the synthesis method to increase the yield of TFP. Another direction is to study the mechanism of action of TFP in more detail to optimize its biological activities. Another direction is to study the potential applications of TFP in agriculture, such as a potential herbicide. Finally, more studies are needed to evaluate the safety and efficacy of TFP as a potential drug candidate for the treatment of various diseases.
Conclusion
In conclusion, 1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFP has been synthesized using different methods and has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. TFP has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential applications of TFP in various fields.
Métodos De Síntesis
TFP can be synthesized using different methods, including the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. Another method involves the reaction of 3-(trifluoromethyl)benzaldehyde with 4,4-dimethyl-1,2-dihydropyrazol-3-one in the presence of sodium ethoxide and ethanol. The yield of TFP using these methods is around 60-70%.
Aplicaciones Científicas De Investigación
TFP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, TFP has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, TFP has been used as a ligand for the synthesis of metal complexes. In agriculture, TFP has been studied as a potential herbicide due to its ability to inhibit the growth of weeds.
Propiedades
IUPAC Name |
1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-8-6-11(18)17(16(8)2)10-5-3-4-9(7-10)12(13,14)15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVDKENFWZFNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968826 | |
| Record name | 1,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-63-5 | |
| Record name | NSC10367 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4948857.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B4948877.png)
![1-[3-(2-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4948882.png)
![5-(3-chloro-4-methylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4948895.png)
![N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4948917.png)
![2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4948925.png)
![2-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4948930.png)
![dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948936.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4948940.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-fluorobenzamide](/img/structure/B4948948.png)
![dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate](/img/structure/B4948957.png)
![N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea](/img/structure/B4948963.png)

